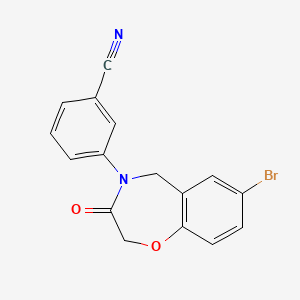

3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Description

3-(7-Bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a heterocyclic compound featuring a seven-membered 1,4-benzoxazepine core fused with a benzonitrile moiety and substituted with a bromine atom at position 7. The compound’s structure combines electron-withdrawing groups (bromo, nitrile) and a rigid bicyclic framework, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

3-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)14-3-1-2-11(6-14)8-18/h1-7H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLQRQZPIFKQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Nitrile Group Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core or the bromine substituent.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield an amine, while substitution of the bromine atom could introduce a variety of functional groups.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of benzoxazepine compounds.

Biology

Biological Activity Screening: Evaluated for potential antimicrobial, antifungal, and anticancer activities.

Medicine

Drug Development: Investigated as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine and nitrile groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoxazepine Derivatives

Table 1: Key Structural Analogs

- Substituent Effects: Bromo vs. Benzonitrile vs. Acetic Acid: The nitrile group (electron-withdrawing) may enhance binding to enzymatic targets (e.g., kinases), while the acetic acid moiety improves aqueous solubility but limits blood-brain barrier penetration .

Positional Isomerism : The benzonitrile group at C-3 in the target compound versus C-4 in its isomer () alters electronic distribution and steric interactions, impacting receptor affinity or material properties.

Comparison with Heterocyclic Analogues

Benzothiazepines () :

- Benzothiazepines (e.g., (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones) replace oxygen with sulfur in the seven-membered ring.

Physicochemical Property Analysis

Table 2: Predicted Physicochemical Properties

| Compound | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|

| Target Compound | N/A | N/A | N/A |

| (7-Fluoro-...-yl)acetic acid () | 1.415±0.06 | 474.4±45.0 | 3.48±0.10 |

| Fluoro-oxopropanenitrile () | N/A | N/A | N/A |

Biological Activity

3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a benzoxazepin core, suggests possible interactions with biological targets that could lead to therapeutic applications.

- Molecular Formula : C₁₆H₁₁BrN₂O₂

- Molecular Weight : 343.17 g/mol

- CAS Number : 1396808-72-2

- Structure : Chemical Structure

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

- Anticancer Activity : Preliminary studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoxazepin moiety is often linked to enhanced antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some derivatives of benzoxazepins have shown promising antimicrobial activity. This raises the possibility that this compound may also possess such properties, warranting further investigation.

- Neuroprotective Effects : Certain benzoxazepin derivatives are being explored for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be advantageous in this context.

Case Studies

- Cytotoxicity Assays : In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound exhibits significant cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death.

- Mechanistic Studies : Mechanistic investigations revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a possible mechanism for its anticancer effects through oxidative stress induction.

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.